

Self-Assembly of Hyaluronic Acid Sodium Salt in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hyaluronic acid sodium salt*

Cat. No.: *B12359745*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronic acid (HA), a naturally occurring linear polysaccharide, is a key component of the extracellular matrix in various tissues.^[1] Composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, HA exhibits remarkable biocompatibility, biodegradability, and viscoelastic properties, making it a valuable biomaterial in drug delivery, tissue engineering, and regenerative medicine.^[1] In aqueous solutions, **hyaluronic acid sodium salt** (the sodium salt of HA) demonstrates a fascinating ability to self-assemble into organized supramolecular structures, such as nanoparticles and hydrogels. This self-assembly is a spontaneous process driven by non-covalent interactions, including hydrogen bonding and hydrophobic interactions.^[2]

The formation of these self-assembled structures is of significant interest to researchers and drug development professionals as it offers a versatile platform for the encapsulation and targeted delivery of therapeutic agents. The physicochemical properties of these assemblies, such as their size, stability, and drug release kinetics, can be precisely tuned by controlling various factors, including the molecular weight of HA, its concentration in solution, pH, and ionic strength.^{[3][4]} This technical guide provides an in-depth exploration of the core principles governing the self-assembly of **hyaluronic acid sodium salt** in aqueous solutions, detailed experimental protocols for characterization, and a summary of quantitative data to aid in the design and development of novel HA-based biomaterials.

Factors Influencing Self-Assembly

The self-assembly of **hyaluronic acid sodium salt** is a complex process governed by a delicate interplay of various physicochemical factors. Understanding and controlling these factors are crucial for tailoring the properties of the resulting supramolecular structures for specific applications.

Concentration Dependence

The concentration of hyaluronic acid in an aqueous solution is a critical determinant of its self-assembly behavior. At concentrations below the critical aggregation concentration (CAC), HA chains exist as individual random coils. As the concentration increases and surpasses the CAC, intermolecular interactions become more favorable, leading to the formation of aggregates and, eventually, a three-dimensional network characteristic of a hydrogel.[5]

Molecular Weight

The molecular weight of the hyaluronic acid polymer significantly influences its self-assembly. Higher molecular weight HA chains have a greater propensity for entanglement and intermolecular interactions, which facilitates the formation of stable networks at lower concentrations.[1][6] The hydrodynamic size of the HA molecule, which is directly related to its molecular weight, also plays a crucial role in the viscosity and viscoelastic properties of the resulting hydrogels.[1]

Ionic Strength

The ionic strength of the aqueous solution has a profound effect on the conformation of HA chains and their subsequent self-assembly. In solutions of low ionic strength, electrostatic repulsion between the negatively charged carboxyl groups on the HA backbone leads to an expanded, rigid-rod conformation. As the ionic strength increases, these charges are shielded by counter-ions, causing the polymer chains to adopt a more flexible, random coil conformation. This change in conformation influences the intermolecular interactions and the overall architecture of the self-assembled structures.[3]

pH

The pH of the solution modulates the ionization state of the carboxylic acid groups on the D-glucuronic acid residues of hyaluronic acid. At physiological pH, these groups are deprotonated and negatively charged, contributing to electrostatic repulsion between HA chains. Lowering the pH leads to the protonation of these carboxyl groups, reducing electrostatic repulsion and promoting intermolecular hydrogen bonding, which can favor aggregation and hydrogel formation.^{[4][7]} However, extreme pH values can lead to the degradation of the HA polymer.^[7]

Data Presentation

The following tables summarize key quantitative data on the self-assembly of **hyaluronic acid sodium salt**, providing a comparative overview of the influence of various factors.

Table 1: Critical Aggregation Concentration (CAC) of Hyaluronic Acid Derivatives

Hyaluronic Acid Derivative	Molecular Weight (kDa)	Method	CAC ($\mu\text{g/mL}$)	Reference
C6-modified HA	Not specified	Fluorescence Spectroscopy	5040	[5]
C16-modified HA	Not specified	Fluorescence Spectroscopy	60	[5]
Sodium cocoyl glycinate-HA mixture	0.8	Surface Tension	~constant	[8]
Sodium cocoyl glycinate-HA mixture	260	Surface Tension	~constant	[8]

Table 2: Particle Size of Self-Assembled Hyaluronic Acid Nanoparticles

HA	Molecular Weight (kDa)	Cross-linker	Concentration (mg/mL)	pH	Ionic Strength	Particle Size (z-average, nm)	Polydispersity Index (PDI)	Reference
Adipic dihydrazide (AAD)	1500-1800	acid dihydrazide (AAD)	1	Not specified	0.9% NaCl	73.1 - 91.5	0.19 - 0.29	[9]
Bis(3-aminopropyl)amine (BAPA)	1500-1800		1	Not specified	0.9% NaCl	114.1 - 132.7	0.25 - 0.31	[9]
2,2'-(Ethylene dioxy)bis(ethylamine) (EDBE)	1500-1800	Ethylene diamine (EDA)	1	Not specified	0.9% NaCl	104.2 - 123.2	0.23 - 0.36	[9]
	5	-	Not specified	Not specified	Not specified	Larger with higher wt. eq.	Not specified	[10]
	100	-	Not specified	Not specified	Not specified	Larger than lower MW	Not specified	[10]
	Low MW	BDDE	Not specified	Varied	Not specified	Smaller than high MW	Not specified	[11]

High MW	BDDE	Not specified	Varied	Not specified	Larger than low MW	Not specified	[11]
---------	------	---------------	--------	---------------	--------------------	---------------	------

Table 3: Rheological Properties of Hyaluronic Acid Solutions

HA Molecular Weight (kDa)	Concentrati on (mg/mL)	Zero Shear Viscosity (η_0 , Pa·s)	Storage Modulus (G') (Pa)	Loss Modulus (G'') (Pa)	Reference
500-730	Not specified	0.27	-	-	[12]
620-1170	Not specified	-	11.8 (at 2.5 Hz)	-	[12]
1000-2900	Not specified	-	-	-	[12]
2400-3600	Not specified	-	-	-	[12]
6000	Not specified	191.7	-	-	[12]
77	20	-	-	-	[1]
640	20	-	-	-	[1]
1060	20	-	-	-	[1]
2010	20	-	-	-	[1]
Not specified	1-5% (w/w) crosslinker	42 - 190 (Complex Viscosity)	280 - 990	-	[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the self-assembly of **hyaluronic acid sodium salt**.

Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic diameter (particle size) and size distribution (polydispersity index, PDI) of self-assembled HA nanoparticles in solution.

Materials:

- **Hyaluronic acid sodium salt** of desired molecular weight
- Deionized water or appropriate buffer (e.g., 0.9% NaCl)[14]
- Polystyrene cuvettes[14]
- DLS instrument (e.g., HORIBA SZ-100)[14]

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **hyaluronic acid sodium salt** at a concentration of 1 mg/mL in the chosen solvent (e.g., 0.9% NaCl).[14]
 - If necessary, dilute the stock solution to the desired concentration for measurement. For nanoparticle tracking analysis (NTA), a concentration of 50 µg/mL in Milli-Q water is suggested.[9]
 - For nanoparticle synthesis, a typical starting HA concentration is 2.5 mg/mL in deionized water.[9]
 - Filter the sample through a 0.45-µm PVDF filter before analysis to remove any large aggregates or dust particles.[9]
- Instrument Setup:
 - Set the measurement temperature to 25 °C.[14]
 - Set the detector angle to 173°.[14]
 - Input the refractive index of the HA nanoparticles (e.g., 1.560) and the dispersion medium (e.g., 1.333 for 0.9% NaCl solution).[14]

- Measurement:
 - Transfer 1.5 mL of the prepared sample suspension into a polystyrene cuvette.[14]
 - Place the cuvette in the DLS instrument.
 - Perform at least eight replicate measurements for each sample to ensure statistical significance.[14]
- Data Analysis:
 - Process the collected data using appropriate software (e.g., MATLAB) to obtain the z-average hydrodynamic diameter and the polydispersity index (PDI).[14]

Rheological Characterization

Objective: To evaluate the viscoelastic properties of hyaluronic acid hydrogels, including the storage modulus (G'), loss modulus (G''), and complex viscosity (η^*).

Materials:

- Hyaluronic acid hydrogel sample
- Rheometer with a Peltier plate for temperature control and parallel plate geometry
- Phosphate-buffered saline (PBS) for hydration studies

Procedure:

- Sample Loading:
 - Place the hydrogel sample onto the lower plate of the rheometer.
 - Lower the upper plate to the desired gap height, ensuring the sample fills the gap completely without overflowing.
- Amplitude Sweep Test:

- Perform an amplitude sweep at a constant frequency (e.g., 1.59 Hz) over a strain amplitude range of 0.1–100% at 37 °C to determine the linear viscoelastic region (LVR).
[\[15\]](#)
- Frequency Sweep Test:
 - Conduct a frequency sweep within the LVR at a constant strain to measure the storage modulus (G'), loss modulus (G''), and complex viscosity as a function of frequency.
- Hydration Studies (Optional):
 - Hydrate the hydrogel in PBS to a specific HA concentration (e.g., 6-7 mg/mL).[\[15\]](#)
 - Repeat the amplitude and frequency sweep tests on the hydrated gel to evaluate its rheological properties under physiological conditions.[\[15\]](#)

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology and internal structure of self-assembled hyaluronic acid nanoparticles.

Materials:

- HA nanoparticle suspension
- TEM grids (e.g., carbon-coated copper grids)
- Negative stain solution (e.g., uranyl acetate or phosphotungstic acid)
- Filter paper
- Cryogen (for cryo-TEM, e.g., liquid ethane)

Procedure (Negative Staining):

- Grid Preparation:
 - Place a drop of the HA nanoparticle suspension onto a TEM grid.

- Allow the sample to adsorb for a few minutes.
- Blot off the excess liquid with a piece of filter paper.
- Staining:
 - Apply a drop of the negative stain solution to the grid.
 - After a short incubation time (typically 30-60 seconds), blot off the excess stain.
- Drying:
 - Allow the grid to air-dry completely.
- Imaging:
 - Observe the stained grid under a transmission electron microscope at an appropriate accelerating voltage.

Procedure (Cryo-TEM):

- Sample Application:
 - Apply a small volume (3-5 μ L) of the HA nanoparticle suspension to a glow-discharged TEM grid.[\[16\]](#)
- Blotting and Plunging:
 - Blot the grid with filter paper to create a thin film of the suspension.[\[16\]](#)
 - Immediately plunge the grid into a cryogen (e.g., liquid ethane) to rapidly vitrify the sample.[\[16\]](#)
- Imaging:
 - Transfer the vitrified grid to a cryo-TEM holder and observe under cryogenic conditions.

Atomic Force Microscopy (AFM)

Objective: To image the surface topography and morphology of self-assembled hyaluronic acid structures at the nanoscale.

Materials:

- Hyaluronic acid solution (0.001 to 1 mg/ml)[[2](#)]
- Atomically flat substrate (e.g., mica or graphite)[[2](#)]
- AFM instrument with appropriate cantilevers
- (Optional) Functionalization reagents for cantilever modification (e.g., Hyaluronic Acid Binding Protein)[[17](#)]

Procedure:

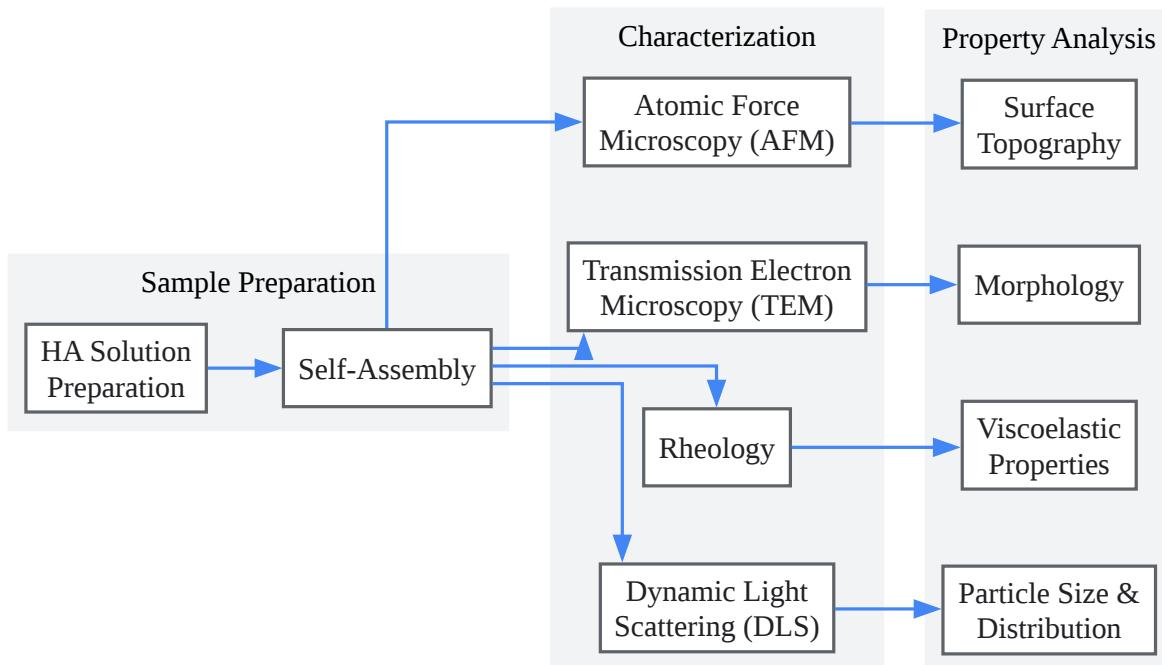
- Substrate Preparation:
 - Cleave a fresh surface of the mica substrate using adhesive tape to obtain an atomically flat and clean surface.
- Sample Deposition:
 - Deposit a drop of the hyaluronic acid solution onto the prepared substrate.
 - Allow the solvent to evaporate in a clean, vibration-free environment.
- Cantilever Functionalization (Optional):
 - Functionalize the AFM cantilever with a specific molecule (e.g., HABP) to probe specific interactions with the HA sample.[[17](#)]
- Imaging:
 - Mount the sample in the AFM.
 - Engage the cantilever with the sample surface.
 - Scan the desired area in tapping mode or contact mode to obtain topographic images.

Fluorescence Spectroscopy for Critical Aggregation Concentration (CAC) Determination

Objective: To determine the critical aggregation concentration (CAC) of hyaluronic acid derivatives using a hydrophobic fluorescent probe.

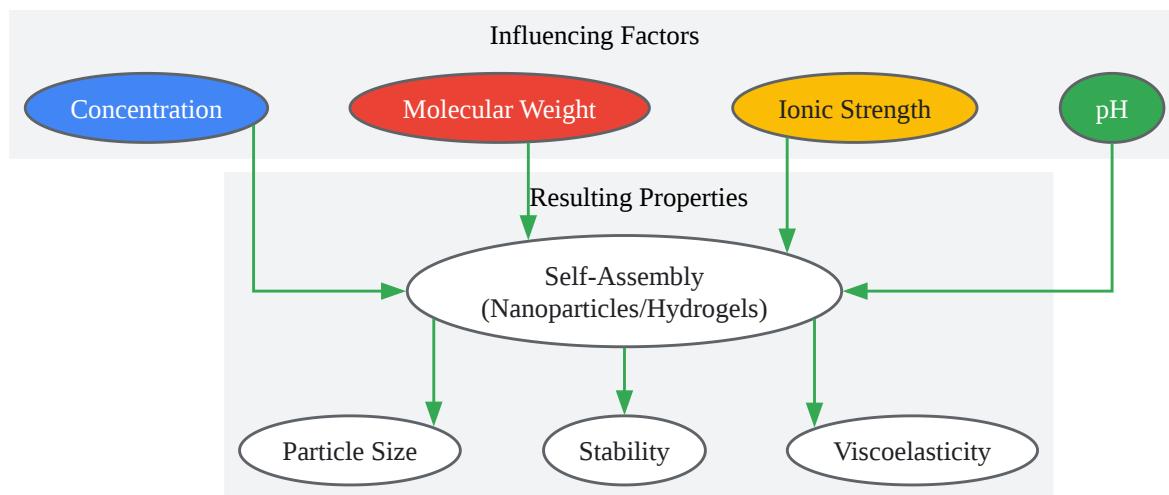
Materials:

- Hydrophobically modified hyaluronic acid
- Pyrene (fluorescent probe)
- Aqueous buffer (e.g., water or 0.15 M NaCl)[5]
- Spectrofluorometer


Procedure:

- Sample Preparation:
 - Prepare a series of solutions of the hydrophobically modified hyaluronic acid in the chosen buffer at various concentrations.
 - Add a small aliquot of a concentrated pyrene solution in a volatile solvent (e.g., acetone) to each HA solution, ensuring the final pyrene concentration is constant and low (e.g., 1×10^{-6} M).[18]
 - Evaporate the volatile solvent completely.
- Measurement:
 - Excite the pyrene at a specific wavelength (e.g., 334 nm).
 - Record the emission spectra for each HA concentration.
- Data Analysis:

- Determine the intensity ratio of the first and third vibronic peaks (I_1/I_3) in the pyrene emission spectrum for each concentration.
- Plot the I_1/I_3 ratio as a function of the logarithm of the HA concentration.
- The CAC is determined from the inflection point of this plot, indicating the onset of micelle formation and the partitioning of pyrene into the hydrophobic microdomains.


Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows described in this guide.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for characterizing self-assembled hyaluronic acid.

[Click to download full resolution via product page](#)

Caption: Factors influencing hyaluronic acid self-assembly and resulting properties.

Conclusion

The self-assembly of **hyaluronic acid sodium salt** in aqueous solutions is a versatile and powerful tool for the development of advanced biomaterials. By carefully controlling key parameters such as concentration, molecular weight, ionic strength, and pH, researchers can engineer nanoparticles and hydrogels with tailored properties for a wide range of applications in drug delivery and tissue engineering. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the rational design and characterization of these innovative HA-based systems. Further research into the nuanced interplay of these

factors will continue to unlock the full potential of self-assembled hyaluronic acid in the biomedical field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hyaluronic Acid: The Influence of Molecular Weight on Structural, Physical, Physico-Chemical, and Degradable Properties of Biopolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyaluronic acid by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ionic strength effect on molecular structure of hyaluronic acid investigated by flow field-flow fractionation and multiangle light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of pH on hyaluronate as observed by light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of concentration and molecular weight on the rheology of hyaluronic acid/bovine calf serum solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Surface Presentation of Hyaluronic Acid Modulates Nanoparticle-Cell Association - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Rheological Properties of Commercially Available Hyaluronic Acid Products in the United States for the Treatment of Osteoarthritis Knee Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Hyaluronic Acid Nanoparticles with Parameters Required for In Vivo Applications: From Synthesis to Parametrization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hyaluronan Hydrogels: Rheology and Stability in Relation to the Type/Level of Biopolymer Chemical Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in cryogenic transmission electron microscopy for the characterization of dynamic self-assembling nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hyaluronic acid selective anchoring to the cytoskeleton: An atomic force microscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Self-Assembly of Hyaluronic Acid Sodium Salt in Aqueous Solutions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12359745#self-assembly-of-hyaluronic-acid-sodium-salt-in-aqueous-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com